molecular formula C30H26N2O2S B11640995 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11640995
M. Wt: 478.6 g/mol
InChI Key: BKDIELWMMVMBRT-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyl group, a phenylsulfanyl group, and a methoxyphenyl group attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated indole derivative.

    Formation of the Acetamide Moiety: The final step involves the reaction of the indole derivative with 4-methoxyaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfanyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide: shares structural similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C30H26N2O2S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C30H26N2O2S/c1-34-24-18-16-23(17-19-24)31-29(33)20-28-30(35-25-12-6-3-7-13-25)26-14-8-9-15-27(26)32(28)21-22-10-4-2-5-11-22/h2-19H,20-21H2,1H3,(H,31,33)

InChI Key

BKDIELWMMVMBRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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